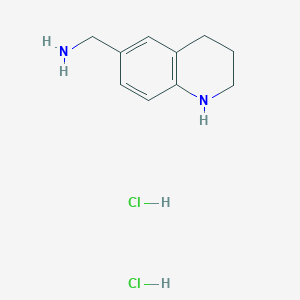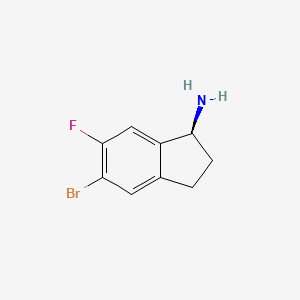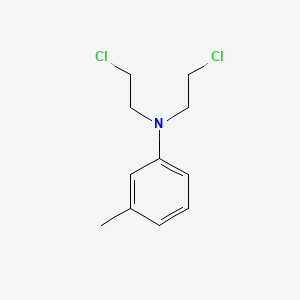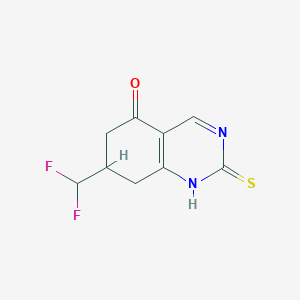
(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to a Mannich reaction with formaldehyde and an amine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
- (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
- (1,2,3,4-Tetrahydroquinolin-2-yl)methanamine hydrochloride
Comparison: While these compounds share a similar core structure, their position of substitution and specific functional groups can lead to different chemical properties and biological activities
特性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinolin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h3-4,6,12H,1-2,5,7,11H2;2*1H |
InChIキー |
WXABEGWYFNBSCB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)CN)NC1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)


![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)
![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)

